ICMT-IN-7 Exhibits >100-Fold Higher Biochemical Potency than the Benchmark Inhibitor Cysmethynil
ICMT-IN-7 inhibits the human ICMT enzyme with an IC50 of 0.015 μM [1]. In contrast, the well-studied first-generation ICMT inhibitor cysmethynil demonstrates an IC50 of 2.4 μM [2]. This represents a 160-fold increase in biochemical potency, positioning ICMT-IN-7 as a superior tool for probing ICMT function at lower, potentially more selective concentrations.
| Evidence Dimension | Biochemical inhibition of human ICMT enzyme |
|---|---|
| Target Compound Data | 0.015 μM (IC50) |
| Comparator Or Baseline | Cysmethynil: 2.4 μM (IC50) |
| Quantified Difference | 160-fold more potent (2.4 / 0.015) |
| Conditions | In vitro enzyme assay (exact conditions as reported in respective primary publications) |
Why This Matters
Higher potency enables lower dosing, potentially reducing off-target toxicity and improving the dynamic range in cellular assays.
- [1] Judd WR, Slattum PM, Hoang KC, Bhoite L, Valppu L, Alberts G, Brown B, Roth B, Ostanin K, Huang L, Wettstein D, Richards B, Willardsen JA. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT). J Med Chem. 2011 Jul 28;54(14):5031-47. View Source
- [2] Winter-Vann AM, Baron RA, Wong W, dela Cruz J, York JD, Gooden DM, Bergo MO, Young SG, Toone EJ, Casey PJ. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells. Proc Natl Acad Sci U S A. 2005 Mar 22;102(12):4336-41. View Source
